molecular formula C15H30O3 B030782 Propanoic acid, 2-hydroxy-, dodecyl ester CAS No. 6283-92-7

Propanoic acid, 2-hydroxy-, dodecyl ester

Cat. No. B030782
CAS RN: 6283-92-7
M. Wt: 258.4 g/mol
InChI Key: QQQMUBLXDAFBRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "Propanoic acid, 2-hydroxy-, dodecyl ester" and related compounds can involve various catalytic processes and chemical reactions. For example, the dodecyl ester of p-hydroxybenzoic acid was synthesized through direct esterification using dodecyl alcohol and p-hydroxybenzoic acid with a solid superacid catalyst, achieving a yield of 91.2% (Tang Li-qiang, 2007).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure and stereochemistry, provides insights into the arrangement of atoms within the compound. For instance, the crystal structure and stereochemistry of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, were determined through X-ray single crystal diffraction analysis (Lei Chen et al., 2016).

Scientific Research Applications

  • Micelle Formation Alteration

    Propionic acid and hydroxyl substitution in alcohol-water mixtures can alter the conductance function of some paraffin-chain salts, which favor micelle formation in small amounts and reduce it in larger amounts. This suggests its role in changing the properties of solutions and could be important in detergents or other applications where micelle formation is key (Flockhart & Ubbelohde, 1953).

  • Safety in Food Contact Materials

    It's found that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols (related to the chemical ) are safe for use in food contact materials, showing no safety concerns for consumers (Flavourings, 2011).

  • Synthesis of Dodecyl Nipogin Ester

    The solid superacid SO42-/TiO2-attapulgite catalyst effectively synthesizes dodecyl nipogin ester from dodecyl alcohol and p-hydroxybenzoic acid. This offers a greener, lower-cost alternative for future applications, showing potential in various synthetic pathways (Tang Li-qiang, 2007).

  • Dermatological Effects

    Propyl, octyl, and dodecyl gallate (structurally related esters) can cause allergic contact dermatitis in cosmetic and sunscreen lip preparations. This indicates its significant impact on consumer health and safety when used in personal care products (Serra-Baldrich et al., 1995).

  • Improved Enantioselectivity in Organic Solvents

    The addition of aqueous Sodium Dodecyl Sulfate (SDS) to lipase-catalyzed esterification of 2-(4-substituted phenoxy)propanoic acids significantly enhances enantioselectivity. This may be due to increased conformational flexibility of lipase and has implications for pharmaceutical and fine chemical synthesis (UejiShin-ichi et al., 2001).

Safety And Hazards

Propanoic acid, 2-hydroxy-, dodecyl ester is classified as hazardous with the hazard category ‘Eye damage – Category 1’ and hazard statement 'Causes serious eye damage (H318)' .

properties

IUPAC Name

dodecyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMUBLXDAFBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

196321-22-9, 182246-22-6, 454184-58-8
Record name Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(dodecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196321-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182246-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454184-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40863737
Record name Propanoic acid, 2-hydroxy-, dodecyl ester
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Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow clear liquid; Faint fatty butter-like aroma
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.910-0.925 (20°)
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Propanoic acid, 2-hydroxy-, dodecyl ester

CAS RN

6283-92-7
Record name Lauryl lactate
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Record name Dodecyl 2-hydroxypropanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAURYL LACTATE
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Record name Propanoic acid, 2-hydroxy-, dodecyl ester
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Record name Propanoic acid, 2-hydroxy-, dodecyl ester
Source EPA DSSTox
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Record name Dodecyl lactate
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Record name LAURYL LACTATE
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Synthesis routes and methods I

Procedure details

A mixture of Novozym® 435 (1 kg), 1-dodecanol (4000 mL), and ethyl lactate (4000 mL) in a 50 L reactor was stirred (˜200 rpm) at 60±5° C. for 28 hours. Upon work-up, 4000 g of lauryl lactate (80% yield) was obtained as a pale yellow liquid. The purity of the product was >97% as assessed by GC.
[Compound]
Name
435
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

Novozym® 435 (250-300 g), molecular sieves (2250-2350 g), 1-dodecanol (540-560 mL), and ethyl lactate (1350-1450 mL) were mixed together in a 12″×20″ stainless steel tray (bed depth ˜1.25″). A total of four trays were prepared in parallel, and maintained at 60° C. in a convection oven for 32 hours. After cooling to ambient temperature, the contents of each tray were diluted with petroleum ether, and the enzyme/sieves mixture was removed by vacuum filtration. The combined filtrates were transferred to a 50 L reactor and processed accordingly. Upon work-up, 2024 g of lauryl lactate (78% yield) was obtained as a pale yellow liquid. The purity of the product was >98% as assessed by HPLC-RI.
[Compound]
Name
435
Quantity
275 (± 25) g
Type
reactant
Reaction Step One
Quantity
550 (± 10) mL
Type
reactant
Reaction Step One
Quantity
1400 (± 50) mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

A mixture of enzyme (275.07 g; lipase B from Candida antarctica immobilized on macroporous acrylic resin beads; Novozym® 435), molecular sieves (2301 g), 1-dodecanol (551 mL), and ethyl lactate (1400 mL) in a 12″×20″ stainless steel tray (bed depth 1.25″) was maintained at 60° C. in a convection oven for 32 hour. Upon work-up, 538 g of lauryl lactate (83% yield) was obtained as a pale yellow liquid. The purity of the product was >95% as assessed by HPLC-RI.
[Compound]
Name
acrylic resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
551 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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